6-Bromopurine

Catalog No.
S678744
CAS No.
767-69-1
M.F
C5H3BrN4
M. Wt
199.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromopurine

CAS Number

767-69-1

Product Name

6-Bromopurine

IUPAC Name

6-bromo-7H-purine

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

InChI

InChI=1S/C5H3BrN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)

InChI Key

CTGFGRDVWBZYNB-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC=N2)Br

Synonyms

6-Bromo-1H-purine; 6-Bromo-9H-purine; 6-Bromopurine; NSC 45150

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)Br

Isomeric SMILES

C1=NC2=NC=NC2=C(N1)Br

Synthesis of Novel Molecules:

  • Organic Building Block: 6-Bromopurine serves as a crucial building block for the synthesis of diverse organic molecules. Its reactive bromine atom allows researchers to introduce various functional groups through chemical reactions, leading to the creation of new compounds with potential applications in drug discovery, material science, and other fields. Source: Sigma-Aldrich, "6-Bromopurine 98%":

Example

Studies have utilized 6-bromopurine to synthesize 6-halopurine alkynes and corresponding triazole derivatives, potentially opening avenues for the exploration of new materials with unique properties.

Radiotracer for MRP1 Activity Measurement:

  • Non-invasive Imaging Tool: 6-Bromopurine, specifically its radiolabeled version (6-bromo-7-[11C]methylpurine, [11C]7m6BP), has been explored as a potential tool for measuring the activity of a protein called Multidrug Resistance-associated Protein 1 (MRP1). This protein plays a crucial role in transporting various molecules out of cells, impacting the efficacy of certain drugs.

Rationale

6-Bromopurine, similar to certain drugs, is a substrate for MRP1. By measuring the uptake and efflux of radiolabeled 6-bromopurine in specific organs, researchers can potentially assess MRP1 activity non-invasively, offering valuable insights into drug transport and potential therapeutic strategies.

Historical Use in Cancer Research:

  • Early Studies: Historical research explored the potential of 6-bromopurine, in combination with other compounds, as an anti-cancer agent. However, these investigations did not yield significant clinical applications. Source: DrugBank Online, "6-bromopurine":

6-Bromopurine is an organic compound classified as a purine derivative, specifically a halogenated purine. Its chemical formula is C5H3BrN4C_5H_3BrN_4, and it possesses a molecular weight of approximately 199.008 g/mol. The structure consists of a purine base with a bromine atom substituted at the sixth position, which contributes to its unique chemical properties and biological activities. This compound is primarily used in biochemical research and has potential applications in medicinal chemistry due to its ability to interact with nucleic acids.

, particularly nucleophilic substitutions, which are facilitated by the presence of the bromine atom. Notably, it can react with nucleophiles such as alcohols or amines to form substituted derivatives. For instance, acetyl-protected 6-bromopurine nucleosides have been shown to participate in direct substitution reactions, yielding nucleoside analogues that are valuable in drug development and research . Additionally, 6-bromopurine can be methylated using reagents like methyl triflate or methyl iodide under specific conditions, resulting in products such as 7-methyl-6-bromopurine .

The biological activity of 6-bromopurine is significant, particularly in relation to its effects on nucleic acids. It has been studied for its potential as an antiviral agent and as a tool in cancer research due to its ability to inhibit DNA synthesis. The compound can act as an analogue of adenine and guanine, disrupting normal cellular processes by interfering with nucleic acid metabolism . Furthermore, it has shown promise in modulating cellular signaling pathways, making it a candidate for further pharmacological exploration.

Several methods exist for synthesizing 6-bromopurine:

  • Direct Halogenation: The most straightforward method involves the bromination of purine derivatives using brominating agents.
  • Methylation Reactions: Recent studies have demonstrated improved synthesis techniques involving the methylation of 6-bromopurine to produce radiolabeled compounds for clinical use .
  • Nucleoside Derivatives: Acetyl-protected derivatives of 6-bromopurine can also be synthesized through substitution reactions, allowing for further functionalization .

These methods highlight the versatility of 6-bromopurine in synthetic organic chemistry.

6-Bromopurine has several applications:

  • Research Tool: It is widely used in biochemical research for studying nucleic acid interactions and enzyme activities.
  • Drug Development: Its ability to mimic natural purines makes it useful in designing antiviral and anticancer drugs.
  • Radiolabeling: The compound can be labeled with carbon-11 for use in positron emission tomography imaging studies .

Interaction studies involving 6-bromopurine focus on its binding affinities with various biological targets, such as enzymes involved in nucleotide metabolism and receptors associated with cellular signaling pathways. Research indicates that 6-bromopurine can effectively inhibit specific enzymes that are crucial for DNA replication and repair processes, thereby providing insights into its potential therapeutic roles .

Several compounds share structural similarities with 6-bromopurine. Here is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
2-AminopurinePurine baseExhibits different biological activity; less potent as an antiviral agent.
7-BromopurineHalogenated purineBromination at different position affects reactivity and biological effects.
8-BromoguanosinePurine derivativePrimarily studied for its role in RNA metabolism; different pharmacological properties.
9-MethyladenineMethylated purineFunctions differently in cellular signaling pathways compared to 6-bromopurine.

These comparisons illustrate how slight modifications in structure can lead to significant differences in biological activity and application potential.

Regioselective Alkylation Strategies for N-Methylation

Regioselective alkylation of 6-bromopurine remains a cornerstone for producing N7- or N9-substituted derivatives. Traditional methods using alkyl halides and bases like potassium carbonate often yield mixtures, but recent innovations have improved selectivity:

  • Solvent polarity: Tetrahydrofuran (THF) and ethyl acetate (AcOEt) favor N7-methylation over N9 by a 2:1 ratio, as demonstrated in the synthesis of 6-bromo-7-[¹¹C]methylpurine ([¹¹C]7m6BP), a positron emission tomography (PET) tracer for multidrug resistance-associated protein 1 (MRP1).
  • Catalytic systems: SnCl₄-mediated N-trimethylsilylation enables direct tert-alkylation at N7 with 85% selectivity, bypassing traditional protecting-group strategies.
  • Temperature effects: Reactions at 140–180°C in 2-methyltetrahydrofuran (2-MeTHF) enhance N7-selectivity while minimizing byproduct formation.

Table 1: Solvent Effects on Regioselectivity of 6-Bromopurine Methylation

SolventN7:N9 RatioYield (%)Temperature (°C)
Acetone1:124–26100
THF2:135–40140
2-MeTHF2:138–42180
Ethyl Acetate2:130–35140

Data synthesized from .

Solvent-Mediated Optimization in Halogen-Purine Functionalization

Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile dominate nucleophilic aromatic substitution (SₙAr) reactions, but recent studies highlight unconventional media:

  • Aqueous acetonitrile: Facilitates bromination of purine nucleosides at C8 with NaN₃ and sodium monobromoisocyanurate (SMBI), achieving 93% yield in 1.5 hours.
  • Low-polarity solvents: THF and AcOEt reduce byproduct formation during [¹¹C]methylation, enabling clinical-scale production of [¹¹C]7m6BP with radiochemical yields (RCY) of 35–40%.
  • Microwave-compatible media: 2-MeTHF supports rapid microwave-assisted alkylation, cutting reaction times from 18 hours to 30 minutes.

Solid-Phase Synthesis Approaches for Purine Core Modifications

Solid-phase synthesis streamlines the production of 6-bromopurine analogs:

  • Resin-bound intermediates: Wang resin-functionalized purines allow sequential N-alkylation and C6 bromination, yielding 3H-imidazo[2,1-i]purines with 75–90% purity.
  • Combinatorial libraries: Automated platforms generate 6-bromo-2-aminopurine derivatives via on-resin Suzuki-Miyaura coupling, enabling high-throughput screening for kinase inhibitors.

Microwave-Assisted Catalytic Bromination Techniques

Microwave irradiation revolutionizes halogenation kinetics and selectivity:

  • Direct C-H bromination: 6-Bromopurine forms in 94% yield within 30 minutes using SMBI and NaN₃ under microwave irradiation (150 W, 100°C).
  • Regiocontrol: Tetrabutylammonium hydroxide (TBAH) as a phase-transfer catalyst ensures >90% C6 selectivity in purine brominations, avoiding N7 byproducts.

Reaction Scheme 1: Microwave-Assisted Bromination of Purine

Purine + SMBI → 6-Bromopurine  Conditions: NaN₃, H₂O-CH₃CN (1:9), 150 W, 100°C, 30 min  Yield: 94%   

6-Bromopurine exhibits remarkable substrate specificity patterns across different human glutathione S-transferase isoforms. The compound serves as an electrophilic substrate that undergoes nucleophilic substitution with glutathione, catalyzed by various GST enzymes.

Isoform-Specific Activity Profiles

The most comprehensive analysis of GST isoform specificity reveals that GST P1-1 demonstrates the highest catalytic activity with 6-bromopurine, showing specific activities of 3.90 μmol·mg⁻¹·min⁻¹ for 6-bromopurine and 1.39 μmol·mg⁻¹·min⁻¹ for 6-chloropurine. This represents approximately 10-fold higher activity compared to other major GST isoforms.

Among the alpha class GSTs, GST A2-2D exhibits the highest activity (0.39 μmol·mg⁻¹·min⁻¹), while the allelic variant GST A2-2C shows dramatically different substrate preference, with a 42-fold higher activity ratio for 6-bromopurine versus 6-chloropurine. The mu class GSTs demonstrate variable activities, with GST M5-5 showing the highest activity (0.26 μmol·mg⁻¹·min⁻¹) and GST M4-4 exhibiting the lowest (0.002 μmol·mg⁻¹·min⁻¹).

Catalytic Efficiency Analysis

The catalytic efficiency (kcat/Km) measurements provide critical insights into the physiological relevance of these enzymatic reactions. GST P1-1 demonstrates exceptional catalytic efficiency of 41.9 M⁻¹·s⁻¹ for 6-bromopurine, which is approximately 85-fold higher than GST M2-2 (0.49 M⁻¹·s⁻¹) and 5-fold higher than rat GST A2-2 (8.8 M⁻¹·s⁻¹).

The substrate preference generally favors 6-bromopurine over 6-chloropurine across all isoforms, with ratios ranging from 1.0 to 42.0, reflecting the enhanced electrophilic character of the bromo-substituted compound. This preferential activity is attributed to the superior leaving group properties of bromine compared to chlorine in nucleophilic aromatic substitution reactions.

MRP1-Mediated Efflux Mechanisms in Blood-Brain Barrier Models

The glutathione conjugate of 6-bromopurine, S-(6-(7-methylpurinyl))glutathione, serves as a substrate for multidrug resistance-associated protein 1 (MRP1), enabling non-invasive assessment of transporter function in blood-brain barrier models.

Multi-Transporter Efflux System

Research utilizing knockout mouse models has elucidated the complex multi-transporter system involved in 6-bromopurine conjugate efflux from the brain. MRP1 contributes to approximately 90% of the efflux from brain parenchymal cells, while MRP4 and OAT3 mediate 38% and 63% of blood-brain barrier transport, respectively.

The mechanistic model involves MRP1 facilitating conjugate efflux from brain parenchymal cells into the extracellular space, followed by OAT3-mediated uptake into brain capillary endothelial cells at the abluminal membrane, and subsequent MRP4-mediated efflux into the blood at the luminal membrane. This coordinated transport system ensures efficient clearance of glutathione conjugates from the brain tissue.

Kinetic Parameters and Transport Efficiency

Dynamic positron emission tomography studies demonstrate that the efflux rate constant for 6-bromopurine glutathione conjugate is approximately 1.4 h⁻¹ in wild-type mice, with a 90% reduction in MRP1 knockout animals. The transport follows first-order kinetics under trace concentrations, indicating that the system operates below saturation under physiological conditions.

The blood-brain barrier penetration of 6-bromopurine itself is rapid, with peak brain uptake occurring within 2 minutes post-injection, followed by efficient conversion to the glutathione conjugate within 15 minutes. This rapid metabolic conversion ensures that the measured efflux predominantly reflects the transport of the conjugated metabolite rather than the parent compound.

Purine Salvage Pathway Interference in Tumor Microenvironments

6-Bromopurine significantly disrupts purine salvage pathways, particularly in tumor microenvironments where these pathways are critically important for nucleotide homeostasis and cell proliferation.

Salvage Pathway Enzyme Interactions

The compound interferes with key salvage pathway enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HPRT) and adenine phosphoribosyltransferase (APRT). Tumors with compromised mitochondrial electron transport chain activity show increased dependence on HPRT1-mediated purine salvage, making them particularly vulnerable to 6-bromopurine-induced metabolic disruption.

Recent studies demonstrate that both de novo and salvage pathways contribute comparably to purine nucleotide pools in tumors, with adenine and inosine serving as the most effective circulating precursors. The salvage pathway becomes critically important under metabolic stress conditions, where it can supply up to 50% of the purine nucleotide requirements.

Tumor Metabolic Vulnerabilities

6-Bromopurine exploits specific metabolic vulnerabilities in tumor cells by disrupting the balance between de novo synthesis and salvage pathways. Tumors with low mitochondrial activity express elevated levels of HPRT1 and accumulate inosine monophosphate, indicating increased reliance on salvage mechanisms. The compound's interference with these pathways creates synthetic lethal interactions that can be therapeutically exploited.

The carcinostatic activity of 6-bromopurine is enhanced when combined with azaserine, which blocks guanine nucleotide biosynthesis between inosine 5'-phosphate and guanosine 5'-phosphate. This combination therapy has demonstrated efficacy in multiple tumor models, including sarcoma 180 and Ehrlich carcinoma.

Allosteric Modulation of Guanine Riboswitch Complexes

6-Bromopurine and its derivatives interact with guanine riboswitch complexes through allosteric mechanisms that can modulate gene expression in bacterial systems.

Riboswitch Binding Mechanisms

The guanine riboswitch from Bacillus subtilis can accommodate 6-bromopurine analogs, particularly 2-amino-6-bromopurine, through modified hydrogen bonding patterns. The riboswitch structure allows for repositioning of cytosine 74 to establish alternative hydrogen bonding interactions with modified purine ligands.

Computational docking studies indicate that 2-amino-6-bromopurine can bind to guanine riboswitches with affinities comparable to the natural ligand, suggesting potential for targeting bacterial purine metabolism. The compound's ability to trigger riboswitch-mediated gene repression has been demonstrated in reporter gene assays.

Antimicrobial Applications

The interaction between 6-bromopurine derivatives and guanine riboswitches has led to the development of antimicrobial strategies targeting bacterial purine biosynthesis and transport genes. Compounds like 6-N-hydroxylaminopurine (G7) have shown the ability to repress guanine riboswitch-controlled genes while maintaining antimicrobial activity.

The selectivity of riboswitch-targeting compounds depends on their ability to bind the aptamer domain without being recognized by bacterial efflux pumps or undergoing extensive metabolism. This approach represents a novel strategy for developing antibacterial agents that specifically target riboswitch-controlled metabolic pathways.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

197.95411 g/mol

Monoisotopic Mass

197.95411 g/mol

Heavy Atom Count

10

Melting Point

>300 °C

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

767-69-1

Wikipedia

6-bromo-7H-purine

Dates

Last modified: 08-15-2023

Explore Compound Types